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molecular formula C12H14N2O3 B8479079 2-(2-Phthalimidoethylamino)ethanol

2-(2-Phthalimidoethylamino)ethanol

Cat. No. B8479079
M. Wt: 234.25 g/mol
InChI Key: WQSJERNHUMXCBI-UHFFFAOYSA-N
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Patent
US07671036B2

Procedure details

10.4 g (0.1 mol) of N,N-(2-hydroxyethyl),ethyl amine and 22 g (0.1 mol) of N-ethoxycarbonyl phthalimide were dissolved in 50 ml of H2O and stirred for 2 hours. The reaction mixture was lyophilized and the solid product washed with methanol (40 ml). The remaining white solid (Compound 14) was collected and dried.
[Compound]
Name
N,N-(2-hydroxyethyl),ethyl amine
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4]([N:6]1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16])=O)C.[OH2:17]>>[C:7]1(=[O:16])[N:6]([CH2:4][CH2:4][NH:6][CH2:7][CH2:8][OH:17])[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]12

Inputs

Step One
Name
N,N-(2-hydroxyethyl),ethyl amine
Quantity
10.4 g
Type
reactant
Smiles
Name
Quantity
22 g
Type
reactant
Smiles
C(C)OC(=O)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solid product washed with methanol (40 ml)
CUSTOM
Type
CUSTOM
Details
The remaining white solid (Compound 14) was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(C=2C(C(N1CCNCCO)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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